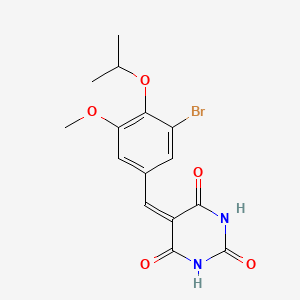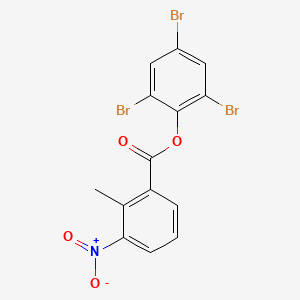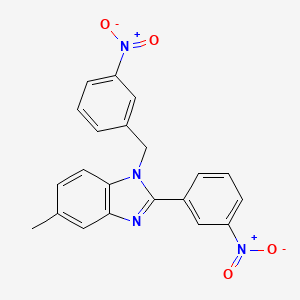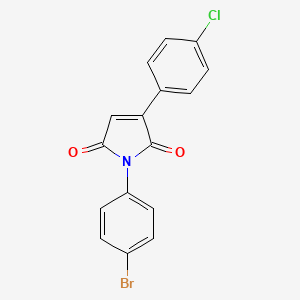
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in the DNA replication and repair process, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and physiological effects:
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. However, further studies are required to understand the exact mechanism of action and the potential side effects of this compound.
实验室实验的优点和局限性
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential application in medicinal chemistry and drug discovery. Additionally, this compound has been shown to exhibit potent biological activities, making it a potential candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the future directions is to study the exact mechanism of action of this compound and its potential side effects. Additionally, further studies are required to understand the structure-activity relationship of this compound and to develop more potent derivatives. Furthermore, this compound can be used as a lead compound for the development of new antimicrobial and anticancer agents. Finally, the potential application of this compound in other fields such as organic synthesis and materials science can also be explored.
合成方法
Several methods have been reported for the synthesis of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol or methanol as a solvent, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or ketones and barbituric acid derivatives.
科学研究应用
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential application in medicinal chemistry and drug discovery. This compound has been reported to exhibit anticancer, antitumor, antifungal, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5/c1-7(2)23-12-10(16)5-8(6-11(12)22-3)4-9-13(19)17-15(21)18-14(9)20/h4-7H,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIVBSZHJCEUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)

![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
